6-Maleimidocaproic acid-PFP ester

Beschreibung

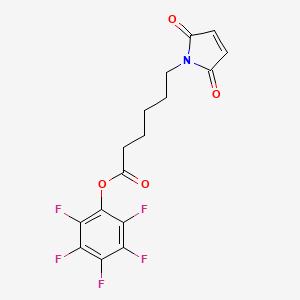

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 6-(2,5-dioxopyrrol-1-yl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)26-10(25)4-2-1-3-7-22-8(23)5-6-9(22)24/h5-6H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQYBTAUACRWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Maleimidocaproic acid-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Maleimidocaproic acid-Pentafluorophenyl (PFP) ester is a heterobifunctional crosslinking reagent integral to the field of bioconjugation. This molecule possesses two distinct reactive moieties: a maleimide (B117702) group and a PFP ester, enabling the covalent linkage of biomolecules, a foundational technique for developing targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic assays, and for the in-depth study of protein interactions.[1][2] Its unique architecture allows for the selective and efficient conjugation of molecules containing thiol and amine groups, respectively.

The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, forming a stable thioether bond.[1][2] This reaction is most efficient within a pH range of 6.5 to 7.5.[1] The PFP ester is a highly reactive group that couples efficiently with primary and secondary amines under mild conditions to form stable amide bonds.[1][2] PFP esters are noted for being less susceptible to hydrolysis in aqueous solutions compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient reactions.[3] The caproic acid spacer provides flexibility and can improve the solubility of the resulting conjugate.[2]

Chemical Properties and Structure

| Property | Value |

| Chemical Name | 6-Maleimidocaproic acid pentafluorophenyl ester |

| Synonyms | Perfluorophenyl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate |

| CAS Number | 692739-25-6[1] |

| Molecular Formula | C16H12F5NO4[1] |

| Molecular Weight | 377.3 g/mol [1] |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, desiccated, and protected from light[2] |

Reaction Mechanism

The utility of 6-Maleimidocaproic acid-PFP ester lies in its orthogonal reactivity, allowing for a two-step conjugation process.

-

Amine Reaction: The PFP ester reacts with primary or secondary amines (e.g., lysine (B10760008) residues on a protein or an amine-functionalized small molecule) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.[4]

-

Thiol Reaction: The maleimide group reacts with a sulfhydryl group (e.g., from a cysteine residue on a protein or a thiol-containing linker) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[1]

The order of these reactions can be controlled by adjusting the pH of the reaction buffer, allowing for precise control over the bioconjugation process.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

This compound

-

Protein-NH2

-

Protein-SH

-

Reaction Buffer A: 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5

-

Reaction Buffer B: Amine-free buffer such as 0.1 M phosphate buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.5

-

Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns

Procedure:

Step 1: Modification of Amine-Containing Protein (Protein-NH2)

-

Preparation of Protein-NH2: Dissolve Protein-NH2 in Reaction Buffer A to a concentration of 1-10 mg/mL.

-

Preparation of Crosslinker Solution: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO.

-

Reaction: Add the dissolved crosslinker to the Protein-NH2 solution. The molar ratio of crosslinker to protein will need to be optimized, but a starting point is a 5- to 20-fold molar excess of the crosslinker.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer B.

Step 2: Conjugation to Sulfhydryl-Containing Protein (Protein-SH)

-

Reaction: Add the sulfhydryl-containing protein (Protein-SH) to the purified, maleimide-activated Protein-NH2. The molar ratio of the two proteins should be optimized based on the desired final conjugate.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to remove unreacted proteins and byproducts.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (Conceptual)

This protocol outlines a conceptual workflow for conjugating a cytotoxic drug containing a free amine to an antibody with engineered cysteine residues.

Materials:

-

Antibody with accessible cysteine residues

-

Amine-containing cytotoxic drug

-

This compound

-

Reaction Buffer A: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

-

Reaction Buffer B: 0.1 M phosphate buffer, 0.15 M NaCl, 1-5 mM EDTA, pH 6.5-7.5

-

Reducing agent (e.g., TCEP)

-

Organic Solvent: Anhydrous DMF or DMSO

-

Purification system (e.g., tangential flow filtration, size-exclusion chromatography)

Procedure:

Step 1: Preparation of Maleimide-Functionalized Drug

-

Reaction: Dissolve the amine-containing drug and a slight molar excess of this compound in an appropriate organic solvent (e.g., DMF with a non-nucleophilic base like DIPEA).

-

Incubation: Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purification: Purify the maleimide-functionalized drug using reverse-phase HPLC.

Step 2: Antibody Reduction and Conjugation

-

Antibody Reduction: Reduce the antibody's interchain disulfides to generate free thiols using a reducing agent like TCEP in Reaction Buffer B.

-

Purification: Remove the reducing agent using a desalting column equilibrated with Reaction Buffer B.

-

Conjugation: Add the purified maleimide-functionalized drug to the reduced antibody. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.

-

Purification: Purify the ADC using an appropriate method such as tangential flow filtration or size-exclusion chromatography to remove unreacted drug-linker and aggregated antibody.

Data Presentation

| Parameter | PFP Ester Reaction | Maleimide Reaction |

| Reactive Group | Primary/Secondary Amines | Sulfhydryls (Thiols) |

| Optimal pH Range | 7.2 - 8.5[4] | 6.5 - 7.5[1] |

| Bond Formed | Amide | Thioether |

| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C[4] | 2 hours at RT, or overnight at 4°C |

| Stability | High | High |

Mandatory Visualizations

Caption: A generalized workflow for a two-step bioconjugation reaction.

Caption: A conceptual workflow for the synthesis and mechanism of action of a PROTAC.

References

An In-depth Technical Guide to 6-Maleimidocaproic Acid-PFP Ester: Solubility and Stability for Researchers and Drug Development Professionals

Introduction:

6-Maleimidocaproic acid pentafluorophenyl (PFP) ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROTACs. Its utility stems from the presence of two distinct reactive moieties: a maleimide (B117702) group that selectively reacts with sulfhydryl groups, and a PFP ester that targets primary amines. The caproic acid spacer provides a flexible linkage between conjugated molecules. A thorough understanding of the solubility and stability of this reagent is paramount for its effective use, ensuring reproducibility and the successful synthesis of complex biomolecules. This guide provides a comprehensive overview of these critical parameters, supported by experimental protocols and visual workflows.

Core Properties of 6-Maleimidocaproic Acid-PFP Ester

This crosslinker's functionality is defined by its two reactive ends, enabling the stepwise or simultaneous conjugation of molecules containing thiol and amine groups. The maleimide group forms a stable thioether bond with sulfhydryls, typically found in cysteine residues of proteins, at a pH range of 6.5 to 7.5.[1] Concurrently, the PFP ester reacts with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond within a pH range of 7 to 9.[2]

Solubility Profile

The solubility of this compound is a critical consideration for its application in various reaction conditions, particularly in aqueous buffers commonly used for biological samples.

Quantitative Solubility Data:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM)[3] | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for stock solutions. |

| Dichloromethane (DCM) | Soluble[4] | Useful for organic synthesis applications. |

| Tetrahydrofuran (THF) | Soluble[4] | An alternative organic solvent. |

| Acetonitrile | Soluble[4] | Can be used for dissolution and subsequent dilution. |

| Aqueous Buffers | Generally low | Direct dissolution in aqueous buffers is challenging. It is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before aqueous dilution. The final concentration of the organic solvent should be minimized (typically <10%) to avoid denaturation of proteins.[2] |

Stability Characteristics

The stability of this compound is influenced by several factors, primarily moisture and pH. Both the PFP ester and the maleimide group are susceptible to hydrolysis.

PFP Ester Stability:

The PFP ester moiety is sensitive to hydrolysis, which increases with rising pH.[2] Although PFP esters are generally considered more stable against hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, they are still moisture-sensitive.[5] For optimal stability and reactivity, the compound should be stored under desiccated conditions at -20°C.[2][6] It is crucial to prepare solutions fresh and use them immediately, as storing the reagent in solution can lead to degradation.[2][6]

Maleimide Group Stability:

The maleimide group is relatively more stable than the PFP ester. However, it can also undergo hydrolysis, particularly at pH values above 7.5, which results in the opening of the maleimide ring and loss of its specific reactivity towards sulfhydryl groups.[2]

Post-Conjugation Stability:

The thioether bond formed between the maleimide and a thiol is generally stable. However, it can be subject to a retro-Michael reaction, leading to the dissociation of the conjugate. This process can be more pronounced in the presence of other thiol-containing molecules.

Summary of Stability Data:

| Functional Group | Condition Affecting Stability | Recommendations |

| PFP Ester | Moisture, High pH (>8.5) | Store at -20°C with a desiccant.[2][6] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] Prepare solutions fresh and avoid long-term storage in solution.[2][6] |

| Maleimide | High pH (>7.5) | Perform conjugations at a pH between 6.5 and 7.5 for optimal reactivity and stability.[1][2] |

Experimental Protocols

Methodology for Determining Solubility:

A standard protocol to determine the solubility of this compound in a given solvent involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Methodology for Assessing Stability:

The stability of this compound in a specific buffer can be evaluated by monitoring its degradation over time.

-

Solution Preparation: Prepare a solution of the compound with a known concentration in the buffer of interest (e.g., phosphate-buffered saline at various pH values).

-

Incubation: Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At various time intervals, withdraw aliquots of the solution.

-

Analysis: Analyze the samples using HPLC to measure the decrease in the peak area of the intact compound and the appearance of degradation products.

-

Data Analysis: Plot the concentration of the intact compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: A typical experimental workflow for assessing the stability of this compound.

Caption: Reaction pathways for this compound with thiol and amine-containing molecules.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in bioconjugation and drug development. While it exhibits good solubility in common organic solvents, its aqueous solubility is limited, necessitating careful preparation of working solutions. The stability of the reagent is critically dependent on minimizing exposure to moisture and controlling the pH of the reaction environment to prevent hydrolysis of both the PFP ester and maleimide moieties. By adhering to the guidelines and experimental protocols outlined in this guide, researchers can optimize their conjugation strategies, leading to more reliable and reproducible outcomes in the synthesis of advanced biomolecular constructs.

References

An In-depth Technical Guide to 6-Maleimidocaproic acid-PFP ester: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Maleimidocaproic acid pentafluorophenyl (PFP) ester is a heterobifunctional crosslinking agent integral to the field of bioconjugation. This guide provides a comprehensive technical overview of its structure, reactivity, and applications, with a focus on its utility in drug development and proteomics research. The superior stability and reactivity of the PFP ester compared to traditional N-hydroxysuccinimide (NHS) esters, coupled with the specificity of the maleimide (B117702) group for thiols, make it a versatile tool for creating stable and well-defined bioconjugates. This document details experimental protocols, presents quantitative data in a structured format, and provides visualizations of key chemical processes and workflows.

Core Structure and Properties

6-Maleimidocaproic acid-PFP ester is characterized by three key components: a maleimide group, a six-carbon aliphatic spacer (caproic acid), and a PFP ester. This unique combination allows for the sequential or simultaneous conjugation of molecules containing thiol and amine functionalities.

-

Maleimide Group: This moiety specifically reacts with sulfhydryl (thiol) groups, predominantly found in cysteine residues of proteins, to form a stable thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1]

-

Pentafluorophenyl (PFP) Ester: An activated ester that readily reacts with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond.[2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, enhancing its reactivity and stability compared to other active esters.[2]

-

Caproic Acid Spacer: The six-carbon linker provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity by reducing steric hindrance.

| Property | Value | Reference |

| Molecular Formula | C16H12F5NO4 | [3] |

| Molecular Weight | 377.26 g/mol | [3] |

| CAS Number | 692739-25-6 | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [4] |

Reaction Mechanisms and Selectivity

The utility of this compound lies in the orthogonal reactivity of its two functional groups, enabling controlled, stepwise conjugation.

Maleimide-Thiol Conjugation

The reaction between the maleimide group and a thiol proceeds via a Michael addition, forming a stable thiosuccinimide linkage. The optimal pH for this reaction is between 6.5 and 7.5. Above pH 7.5, the maleimide group can exhibit cross-reactivity with amines.[5]

PFP Ester-Amine Conjugation

The PFP ester reacts with primary amines to form a stable amide bond, with an optimal pH range of 7.2 to 8.5 for efficient conjugation.[6] A significant advantage of PFP esters over the more common NHS esters is their enhanced stability towards hydrolysis, particularly in aqueous solutions.[2][7]

The following diagram illustrates the reaction of this compound with a protein containing both lysine and cysteine residues.

Quantitative Data: PFP Ester vs. NHS Ester

PFP esters offer significant advantages in terms of stability and reactivity compared to the traditionally used NHS esters.

| Parameter | PFP Ester | NHS Ester | Reference |

| Relative Hydrolytic Stability | ~6-fold more stable in aqueous solution | Less stable | [7] |

| Relative Aminolysis Rate Constant | 2.46 x 10⁻¹ s⁻¹ (with 1-aminomethylpyrene) | 3.49 x 10⁻³ s⁻¹ (with 1-aminomethylpyrene) | [2] |

| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.0 - 7.5 | [6] |

Experimental Protocols

Synthesis of 6-Maleimidocaproic Acid

This protocol describes the synthesis of the precursor to the PFP ester.

Materials:

-

6-Aminocaproic acid

-

Maleic anhydride (B1165640)

-

Glacial acetic acid

-

Acetic anhydride

-

Dichloromethane

-

Methanol

Procedure:

-

Reflux 6-aminocaproic acid (0.3 mol) and maleic anhydride (0.3 mol) in glacial acetic acid (900 mL) for 16 hours.[8]

-

Add acetic anhydride (0.3 mol) dropwise over 2 hours and continue to reflux for an additional hour.[8]

-

Remove the acetic acid under vacuum at 70°C to obtain a yellow syrup, which will solidify upon cooling.[8]

-

Purify the solid by silica (B1680970) chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1) to yield crystalline 6-Maleimidocaproic acid.[8]

General Protocol for Antibody Labeling with a PFP Ester

This protocol outlines the steps for conjugating a PFP ester-functionalized molecule to an antibody.

Materials:

-

Antibody (≥1 mg/mL) in an amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5)

-

PFP ester-functionalized molecule

-

Anhydrous DMSO or DMF

-

Spin desalting column (e.g., 7 kDa MWCO)

-

Storage buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4)

Procedure:

-

Prepare a 100 µL aliquot of the antibody solution.[9]

-

Reconstitute the PFP ester in anhydrous DMSO or DMF.[9]

-

Add the PFP ester solution to the antibody solution to achieve a molar ratio of approximately 5–15× of the PFP ester to the antibody. The final concentration of the organic solvent should be less than 10%.[9]

-

Briefly vortex the reaction mixture and incubate at room temperature for 1 hour.[9]

-

Remove the unreacted PFP ester and exchange the buffer to the desired storage buffer using a spin desalting column.[9]

-

Determine the degree of labeling (DOL) using spectrophotometric methods.[9]

The following diagram illustrates the experimental workflow for antibody labeling.

Stability of the Maleimide-Thiol Conjugate

While the maleimide-thiol linkage is generally stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in plasma.[5] However, the succinimide (B58015) ring formed upon conjugation can undergo hydrolysis to form a ring-opened, more stable structure that is resistant to this reversal.[10][11] The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[10][11]

| Conjugate Stability Factor | Description | Reference |

| Retro-Michael Reaction | Reversal of the thiol addition, leading to potential payload loss. | [5] |

| Succinimide Ring Hydrolysis | Ring-opening of the succinimide leads to a more stable conjugate, preventing the retro-Michael reaction. | [10][11] |

Applications

The unique properties of this compound make it a valuable reagent in various applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The stability of the PFP ester allows for efficient conjugation to lysine residues on the antibody.

-

PROTACs (Proteolysis Targeting Chimeras): This crosslinker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.

-

Protein-Protein Crosslinking: It can be used to study protein-protein interactions by covalently linking interacting partners.

-

Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either amine or thiol groups for applications in biosensors and microarrays.

-

Fluorescent Labeling: Fluorophores functionalized with either a thiol or an amine can be conjugated to proteins for imaging studies.

Conclusion

This compound is a highly efficient and versatile heterobifunctional crosslinker. The enhanced stability and reactivity of the PFP ester over traditional NHS esters provide significant advantages for the conjugation of amine-containing molecules. The specificity of the maleimide group for thiols allows for precise and controlled bioconjugation. These features make it an invaluable tool for researchers and scientists in the development of sophisticated bioconjugates for therapeutic and diagnostic applications. Careful consideration of reaction conditions, particularly pH, is crucial for maximizing conjugation efficiency and minimizing side reactions.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. 6-Maleimidocaproic acid pentafluorophenyl ester - CAS:692739-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. 6-Maleimidohexanoic acid PFP ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

Heterobifunctional Crosslinkers: A Technical Guide for Researchers

Abstract

Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development.[1] Their unique architecture, featuring two distinct reactive moieties, allows for the sequential and controlled covalent linkage of different biomolecules.[2][3] This targeted approach minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional crosslinkers.[2] This in-depth technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their classification, and their application in creating complex biomolecular conjugates. Detailed experimental protocols and quantitative data for a range of commonly used crosslinkers are presented to aid researchers in designing and executing their bioconjugation strategies.

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are chemical reagents engineered to covalently bridge two different molecules by targeting distinct functional groups.[1] These reagents consist of three key components: two different reactive ends and a spacer arm that connects them. The disparate reactivity of the terminal groups enables a two-step conjugation process, providing a high degree of control over the crosslinking reaction.[4] This sequential approach is a significant advantage over one-step conjugations using homobifunctional crosslinkers, as it drastically reduces the formation of unwanted side products.[2]

The versatility of heterobifunctional crosslinkers has made them invaluable tools for a wide array of applications, including:

-

Antibody-Drug Conjugates (ADCs): The precise linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Protein-Protein Interaction Studies: Capturing and identifying transient or weak interactions between proteins within cellular pathways.[1]

-

Immobilization of Biomolecules: Attaching proteins, antibodies, or other biomolecules to surfaces for the development of biosensors and diagnostic assays.[1]

-

Vaccine Development: Conjugating antigens to carrier proteins to enhance immunogenicity.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly categorized based on the specific functional groups their reactive ends target. The choice of crosslinker is dictated by the available functional groups on the biomolecules to be conjugated.

Amine-to-Sulfhydryl Crosslinkers

This is one of the most widely utilized classes of heterobifunctional crosslinkers.[2] They typically feature an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that reacts with sulfhydryl groups (e.g., on cysteine residues).[4]

Carbonyl-to-Sulfhydryl Crosslinkers

These crosslinkers contain a hydrazide group that reacts with carbonyls (aldehydes and ketones) and a sulfhydryl-reactive group. Aldehyde groups can be generated in glycoproteins through periodate (B1199274) oxidation of sugar moieties.

Amine-to-Photoreactive Crosslinkers

This class of crosslinkers combines an amine-reactive group with a photoreactive group, such as an aryl azide.[2] The photoreactive group remains inert until activated by UV light, at which point it can non-selectively insert into C-H or N-H bonds of nearby molecules.[2] This is particularly useful for capturing protein-protein interactions where specific reactive groups on the interacting partner are unknown.

Quantitative Data for Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the desired spacer arm length, solubility, and whether a cleavable or non-cleavable linkage is required. The following tables summarize key quantitative data for a selection of commonly used heterobifunctional crosslinkers.

Table 1: Amine-to-Sulfhydryl Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups | Optimal pH (Amine) | Optimal pH (Sulfhydryl) |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | No | NHS ester, Maleimide | 7.0 - 9.0 | 6.5 - 7.5 |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | Sulfo-NHS ester, Maleimide | 7.0 - 9.0 | 6.5 - 7.5 |

| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | 308.29 | 9.4 | No | No | NHS ester, Maleimide | 7.0 - 9.0 | 6.5 - 7.5 |

| Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate | LC-SPDP | 425.52 | 15.7 | No | Yes (Disulfide) | NHS ester, Pyridyldithiol | 7.0 - 9.0 | ~7.5 |

| Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | Sulfo-LC-SPDP | 527.57 | 15.7 | Yes | Yes (Disulfide) | Sulfo-NHS ester, Pyridyldithiol | 7.0 - 9.0 | ~7.5 |

Table 2: Carbonyl-to-Sulfhydryl and Amine-to-Photoreactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Reactive Groups | Optimal pH (Group 1) | Optimal pH (Group 2) / Activation |

| 4-(4-N-Maleimidophenyl)butyric acid hydrazide | MPBH | 315.33 | 12.7 | No | No | Hydrazide, Maleimide | 4.5 - 6.0 | 6.5 - 7.5 |

| 3-(2-Pyridyldithio)propionyl hydrazide | PDPH | 229.32 | 9.2 | No | Yes (Disulfide) | Hydrazide, Pyridyldithiol | 4.5 - 6.0 | ~7.5 |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.22 | 9.2 | No | No | NHS ester, Aryl azide | 7.0 - 9.0 | UV light (265-275 nm) |

| N-Hydroxysuccinimidyl-4-azidobenzoate | HSAB | 260.21 | 8.2 | No | No | NHS ester, Aryl azide | 7.0 - 9.0 | UV light (254-270 nm) |

Experimental Protocols and Methodologies

General Protocol for Two-Step Amine-to-Sulfhydryl Crosslinking (e.g., Antibody-Enzyme Conjugation using Sulfo-SMCC)

This protocol describes the conjugation of a protein with available amine groups (Protein-NH₂) to a protein with available sulfhydryl groups (Protein-SH).

Materials:

-

Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Protein-SH (e.g., enzyme)

-

Sulfo-SMCC

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Reducing agent (if sulfhydryls are not free, e.g., DTT)

-

Desalting columns

Procedure:

-

Preparation of Protein-NH₂: Dissolve Protein-NH₂ in the Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Sulfo-SMCC Activation of Protein-NH₂:

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.

-

Preparation of Protein-SH: If the sulfhydryl groups on Protein-SH are in disulfide bonds, reduce them using a suitable reducing agent like DTT, followed by removal of the reducing agent using a desalting column.

-

Conjugation of Activated Protein-NH₂ to Protein-SH:

-

Immediately add the maleimide-activated Protein-NH₂ to the sulfhydryl-containing Protein-SH.

-

The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional): To stop the reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to quench any unreacted maleimide groups.

-

Purification of the Conjugate: Purify the final conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins.

Protocol for Introducing Sulfhydryl Groups using SATA

This protocol is used to introduce protected sulfhydryl groups onto a protein via primary amines.

Materials:

-

Protein in a non-amine containing buffer (e.g., Sodium Phosphate buffer, pH 7.4)

-

SATA (N-Succinimidyl-S-acetylthioacetate)

-

DMSO or DMF

-

Deprotection Solution: 0.5 M Hydroxylamine (B1172632), 25 mM EDTA in buffer, pH 7.2-7.5

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve the protein in the buffer at a concentration of 2-10 mg/mL.[6]

-

SATA Reaction:

-

Removal of Excess SATA: Remove unreacted SATA using a desalting column. The acetylated protein can be stored at this stage.

-

Deprotection to Generate Free Sulfhydryls:

-

Prepare the Deprotection Solution immediately before use.

-

Add the Deprotection Solution to the SATA-modified protein.

-

Incubate for 2 hours at room temperature.[6]

-

-

Removal of Deprotection Reagent: Immediately purify the protein with the newly exposed sulfhydryl groups using a desalting column to remove hydroxylamine and other byproducts. The protein is now ready for conjugation to a sulfhydryl-reactive molecule.

Visualizations of Workflows and Pathways

Experimental Workflow Diagrams

Signaling Pathway Diagram

Conclusion

Heterobifunctional crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

- 1. scbt.com [scbt.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. covachem.com [covachem.com]

- 4. benchchem.com [benchchem.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. covachem.com [covachem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

Introduction to Pentafluorophenyl Esters in Bioconjugation

An In-depth Technical Guide on the Role of Pentafluorophenyl (PFP) Esters in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical compounds used extensively in bioconjugation, peptide synthesis, and drug development.[1][2] They are active esters derived from pentafluorophenol, designed for coupling carboxylic acids to primary and secondary amines to form stable, covalent amide bonds.[2][3] The core of their utility lies in the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This feature makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate anion an excellent leaving group, thereby facilitating rapid and efficient reactions with nucleophilic amines found on biomolecules like proteins, peptides, and amine-modified oligonucleotides.[2][4]

A significant advantage of PFP esters, particularly when compared to the more traditional N-hydroxysuccinimide (NHS) esters, is their enhanced stability in aqueous solutions.[2][5] While NHS esters are highly susceptible to hydrolysis, which competes with the desired aminolysis reaction, PFP esters exhibit greater resistance to spontaneous hydrolysis.[2][6] This superior stability allows for more controlled and efficient conjugation reactions, often resulting in higher yields and greater reproducibility, which is especially critical when working with valuable or limited quantities of biomolecules.[2][7]

Chemical Properties and Reaction Mechanism

PFP esters react with accessible α-amino groups at the N-termini of proteins and the ε-amino groups of lysine (B10760008) residues.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenolate leaving group and forming a robust amide bond.

The reaction is most efficient at a slightly basic pH, typically between 7.2 and 9.0.[8][9] At this pH, the amine groups are sufficiently deprotonated and thus more nucleophilic, while the rate of PFP ester hydrolysis remains manageable.[8]

References

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Maleimide Reaction with Cysteine for Researchers, Scientists, and Drug Development Professionals

The covalent modification of cysteine residues with maleimides represents a cornerstone of bioconjugation chemistry, enabling the precise attachment of probes, drugs, and other moieties to proteins and peptides. This guide provides a comprehensive overview of the maleimide-cysteine reaction, including its mechanism, kinetics, and practical considerations for its application in research and drug development.

The Core Reaction: Mechanism and Specificity

The reaction between a maleimide (B117702) and the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable thioether bond.[1][2] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5.[3][4] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other amino acids like lysine.[4][5]

However, the reaction's specificity is pH-dependent. At pH values above 7.5, the maleimide group can start to react with primary amines, and the rate of hydrolysis of the maleimide to a non-reactive maleamic acid also increases.[3][6]

Side Reactions and Stability Considerations

Despite its robustness, the maleimide-cysteine linkage is not without its complexities. Researchers should be aware of potential side reactions and stability issues:

-

Hydrolysis: The maleimide ring can undergo hydrolysis, a reaction that is more pronounced at higher pH.[6] If the maleimide hydrolyzes before reacting with a thiol, it becomes unreactive.[6] However, if the thioether adduct is formed first, subsequent hydrolysis of the succinimide (B58015) ring can actually stabilize the linkage by preventing the retro-Michael reaction.[7]

-

Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[5][8] This reversibility can be a concern, especially in vivo, where the presence of other thiols like glutathione (B108866) can lead to the exchange of the conjugated payload.[9]

-

Thiazine (B8601807) Rearrangement: A significant and often underreported side reaction can occur when conjugating maleimides to peptides with an N-terminal cysteine. The N-terminal amine can attack the succinimide ring, leading to a rearrangement to a six-membered thiazine structure.[2][8][10] This rearrangement is more prominent at neutral to basic pH.[8][10]

Quantitative Data: Reaction Kinetics and Stability

The efficiency of the maleimide-cysteine conjugation is influenced by factors such as the specific maleimide derivative, the reaction pH, and temperature. The following tables summarize key quantitative data to guide experimental design.

| Parameter | Recommended Condition | Expected Efficiency | Reference(s) |

| pH | 6.5 - 7.5 | High | [3][4] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature. | [4] |

| Reaction Time | 1-2 hours at room temperature; overnight at 4°C | Varies with reactants and concentrations. | [4] |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | High | [4] |

| Maleimide Derivative | Thiol Compound | Second-Order Rate Constant (k₂) | Reference(s) |

| Various | Cysteine/Glutathione | 10² - 10⁴ M⁻¹s⁻¹ | [11] |

| Cyclopropenyl Ketone | Glutathione | 595 M⁻¹s⁻¹ | [11] |

| Iodoacetamide | Cysteine | ~0.6 M⁻¹s⁻¹ | [12] |

| Carbonylacrylic Reagent | 40.2 M⁻¹s⁻¹ | [12] |

| Conjugate | Condition | Stability Outcome | Reference(s) |

| Maleimide-PEG Adduct | 1 mM GSH, 37°C, 7 days | ~70% of conjugate remained intact | [7] |

| Mono-sulfone-PEG Adduct | 1 mM GSH, 37°C, 7 days | >90% of conjugate remained intact | [7] |

Experimental Protocols

A generalized protocol for the conjugation of a maleimide-functionalized molecule to a cysteine-containing protein is outlined below. Optimization for specific proteins and labels is often necessary.

Materials

-

Protein containing accessible cysteine residue(s)

-

Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[13][14]

-

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)[13][14]

-

Quenching reagent (e.g., free cysteine, N-acetylcysteine)[1]

-

Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)[4]

-

Organic co-solvent (e.g., DMSO, DMF) for poorly aqueous soluble maleimides[13][14]

Procedure

-

Protein Preparation and Disulfide Reduction:

-

Dissolve the protein in a degassed reaction buffer to a concentration of 1-10 mg/mL.[4][14]

-

If the protein contains disulfide bonds that need to be reduced to free up cysteine thiols, add a molar excess of a reducing agent like TCEP.[13][14] Incubate for approximately 20-60 minutes at room temperature.[13][14] Note that disulfide bonds are unreactive towards maleimides.[4]

-

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Remove excess, unreacted maleimide reagent and the quenching reagent using a suitable purification method like size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[4]

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL), which is the average number of maleimide molecules conjugated per protein molecule. This can often be achieved using UV-Vis spectroscopy by measuring the absorbance of the protein and the conjugated molecule.[1]

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the core reaction mechanism, a typical experimental workflow, and a relevant signaling pathway application.

Caption: Mechanism of the maleimide-cysteine reaction.

Caption: A typical experimental workflow for maleimide-cysteine conjugation.

Caption: Application of maleimide probes in studying redox signaling.

Applications in Drug Development and Research

The specificity and efficiency of the maleimide-cysteine reaction have made it a valuable tool in various applications:

-

Antibody-Drug Conjugates (ADCs): This is a prominent application where potent cytotoxic drugs are linked to monoclonal antibodies via maleimide chemistry.[][17] The antibody directs the drug to cancer cells, minimizing off-target toxicity.[] The stability of the linker is crucial, and next-generation maleimides are being developed to form more stable linkages.[1]

-

Protein Labeling: Maleimides are widely used to attach fluorescent dyes, biotin, or other tags to proteins for use in proteomics, immunoassays, and imaging studies.[17]

-

Studying Redox Signaling: Maleimide-based probes are instrumental in studying redox signaling pathways where the reversible oxidation of cysteine residues acts as a molecular switch to regulate protein function.[4] These probes selectively label reduced cysteines, allowing for their detection and quantification.[4][18]

-

Peptide Modification and Cyclization: The reaction is used to modify peptides with various functionalities or to create cyclic peptides, which can have enhanced stability and biological activity.[]

-

Surface Functionalization: Biomolecules can be attached to surfaces of nanoparticles or beads using maleimide chemistry for applications in biosensing and diagnostics.[17]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]

- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lumiprobe.com [lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 17. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 18. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Labeling with 6-Maleimidocaproic Acid-PFP Ester

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of innovation. 6-Maleimidocaproic acid-pentafluorophenyl (PFP) ester, often abbreviated as EMCS, is a heterobifunctional crosslinker that has emerged as a powerful tool for this purpose. Its unique chemical architecture allows for the covalent conjugation of amine- and sulfhydryl-containing molecules, enabling a wide array of applications from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs).

This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for utilizing 6-Maleimidocaproic acid-PFP ester in protein labeling.

Core Principles: Understanding the Chemistry of this compound

This compound is a molecule with two distinct reactive moieties connected by a caproic acid spacer. This spacer enhances flexibility and solubility, which is advantageous in bioconjugation reactions.[1][2] The two reactive ends are:

-

A Maleimide (B117702) Group: This group selectively reacts with sulfhydryl (thiol) groups, which are found in the amino acid cysteine. This reaction, a Michael addition, forms a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[3][4]

-

A Pentafluorophenyl (PFP) Ester: This is an activated ester that efficiently reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[2][3] PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient reactions.[5]

The orthogonal reactivity of these two groups is a key advantage, allowing for a two-step conjugation process that minimizes the formation of unwanted byproducts.[1]

Key Applications in Research and Drug Development

The versatility of this compound makes it suitable for a range of applications:

-

Antibody-Drug Conjugates (ADCs): This is a primary application where a cytotoxic drug is linked to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, delivering the potent drug directly to the tumor site, thereby minimizing systemic toxicity.[6]

-

Protein-Protein Conjugation: Linking two different proteins to create novel bifunctional molecules for research or therapeutic purposes.

-

Enzyme and Probe Labeling: Attaching enzymes, fluorescent dyes, or biotin (B1667282) to proteins for use in immunoassays and other detection methods.[1]

-

Surface Immobilization: Covalently attaching proteins to surfaces for applications in biosensors and other diagnostic devices.

Quantitative Data and Reaction Parameters

While precise labeling efficiency can vary depending on the specific protein and other reaction conditions, the following tables summarize the key parameters and expected outcomes for protein labeling with this compound.

| Parameter | Recommended Range | Notes |

| pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Below this range, the reaction is slow. Above this range, the maleimide group can react with amines.[4] |

| pH for PFP Ester-Amine Reaction | 7.2 - 8.5 | PFP esters are more resistant to hydrolysis than NHS esters, allowing for a broader pH range. |

| Molar Ratio (Crosslinker:Protein) | 10:1 to 20:1 | This ratio often needs to be optimized for each specific application to achieve the desired degree of labeling.[7][8] |

| Solvent | DMSO or DMF | This compound is not readily soluble in aqueous buffers and should be dissolved in an organic solvent first.[5] |

| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for more dilute protein solutions.[7] |

| Storage of Stock Solution | -20°C with desiccant | The crosslinker is moisture-sensitive and should be stored appropriately.[5] |

| Property | Description |

| Bond Stability (Maleimide-Thiol) | The resulting thioether bond is generally stable. However, it can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[9] |

| PFP Ester vs. NHS Ester | PFP esters are generally more resistant to hydrolysis in aqueous buffers, which can lead to higher conjugation efficiency.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein with available amine groups (Protein-NH2) to a protein with available sulfhydryl groups (Protein-SH).

Materials:

-

Protein-NH2

-

Protein-SH

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Preparation of Maleimide-Activated Protein-NH2:

-

Dissolve Protein-NH2 in Conjugation Buffer to a concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Protein-SH:

-

Immediately add the maleimide-activated Protein-NH2 to a solution of Protein-SH in Conjugation Buffer. The molar ratio of the two proteins should be optimized based on the desired final product.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench any unreacted maleimide groups by adding a quenching reagent with a free thiol, such as L-cysteine, to a final concentration of 1-10 mM.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to separate the conjugate from unreacted proteins.

-

Protocol 2: Antibody-Drug Conjugation (ADC)

This protocol outlines the general steps for conjugating a small molecule drug with a free thiol group to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Thiol-containing drug

-

This compound

-

Anhydrous DMSO or DMF

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

-

Purification Resin: Hydrophobic Interaction Chromatography (HIC) resin

Procedure:

-

Antibody Preparation (Optional Reduction):

-

If the antibody does not have free sulfhydryl groups, the interchain disulfide bonds can be partially reduced.

-

Dissolve the antibody in Conjugation Buffer.

-

Add a 2- to 10-fold molar excess of TCEP and incubate at 37°C for 30-60 minutes.

-

Remove the excess TCEP using a desalting column.

-

-

Preparation of Maleimide-Activated Drug:

-

This step assumes the drug has an available amine for reaction with the PFP ester. If the drug has a thiol, the antibody would be activated first.

-

Dissolve the drug in an appropriate solvent.

-

React with this compound to attach the maleimide group.

-

Purify the maleimide-activated drug.

-

-

Conjugation:

-

Add the maleimide-activated drug to the antibody solution at a molar ratio optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Characterization:

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in protein labeling with this compound.

Caption: Workflow for a two-step protein-protein conjugation using EMCS.

Caption: General workflow for the synthesis of an antibody-drug conjugate.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise during protein labeling. The following table outlines common problems and potential solutions.

| Problem | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | - Suboptimal pH- Inactive crosslinker due to hydrolysis- Insufficient molar excess of crosslinker- Low protein concentration | - Ensure the pH of the reaction buffer is within the optimal range for each reactive group.- Use freshly prepared stock solutions of the crosslinker.- Optimize the molar ratio of crosslinker to protein.- If possible, concentrate the protein solution.[9] |

| Protein Aggregation/Precipitation | - High drug-to-antibody ratio (DAR) in ADCs, leading to increased hydrophobicity- Use of organic solvents (DMSO/DMF)- Inappropriate buffer conditions | - Aim for a lower target DAR by adjusting the molar ratio of the drug-linker.- Add the organic solvent dropwise while gently stirring.- Screen different buffer conditions, including the use of stabilizing excipients.[13] |

| High Percentage of Unconjugated Protein | - Incomplete reaction- Steric hindrance at the conjugation site | - Increase the reaction time or the molar excess of the crosslinker.- Consider using a crosslinker with a longer spacer arm to improve accessibility.[9] |

| Low Yield After Purification | - Loss of protein during desalting or chromatography steps- Protein precipitation during purification | - Ensure the chosen purification method is appropriate for the size and properties of the conjugate.- Optimize buffer conditions for purification to maintain protein solubility.[14] |

By understanding the underlying chemistry, following detailed protocols, and being prepared to troubleshoot common issues, researchers can effectively leverage this compound for a wide range of protein labeling applications, driving forward innovation in both basic science and drug development.

References

- 1. criver.com [criver.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dramatically increased pH and temperature stability of chymotrypsin using dual block polymer-based protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PROTAC Linker Synthesis Using 6-Maleimidocaproic Acid-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers utilizing the heterobifunctional reagent, 6-Maleimidocaproic acid-PFP ester. This linker is a valuable tool in the development of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. This document details the chemistry, experimental protocols, and relevant biological context for the effective use of this linker in PROTAC synthesis.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3]

The this compound is a versatile heterobifunctional linker. It contains two reactive moieties: a maleimide (B117702) group that selectively reacts with thiol groups (e.g., from cysteine residues in proteins or peptides), and a pentafluorophenyl (PFP) ester that efficiently reacts with primary amines to form stable amide bonds.[4] The caproic acid spacer provides flexibility and hydrophobicity, which can be advantageous for optimizing the ternary complex formation and cell permeability of the resulting PROTAC.

Chemical Principles of this compound Chemistry

The successful synthesis of a PROTAC using this compound relies on the orthogonal reactivity of its two functional groups.

2.1. Maleimide-Thiol Reaction:

The maleimide group reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5][6] At pH values above 7.5, the maleimide group can also react with primary amines, which can lead to unwanted side products.[5]

2.2. PFP Ester-Amine Reaction:

Pentafluorophenyl (PFP) esters are highly reactive acylating agents that readily react with primary and secondary amines to form stable amide bonds.[7] A key advantage of PFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis in aqueous media, leading to more efficient conjugation reactions.[8] The reaction with amines is typically carried out at a pH between 7 and 9.[]

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a two-step process. The order of the steps can be varied depending on the nature of the POI ligand and the E3 ligase ligand. Below are generalized protocols for each step.

3.1. Reaction of this compound with an Amine-Containing Molecule (e.g., E3 Ligase Ligand)

This protocol describes the formation of an amide bond between the PFP ester of the linker and a primary amine on the E3 ligase ligand (e.g., pomalidomide).

Materials:

-

This compound

-

Amine-containing E3 ligase ligand (e.g., an amino-functionalized pomalidomide (B1683931) derivative)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the amine-containing E3 ligase ligand (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution.

-

In a separate vial, dissolve this compound (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.

-

Slowly add the solution of the linker to the stirred solution of the E3 ligase ligand.

-

Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the maleimide-functionalized E3 ligase ligand.

3.2. Reaction of the Maleimide-Functionalized Intermediate with a Thiol-Containing Molecule (e.g., POI Ligand)

This protocol describes the formation of a thioether bond between the maleimide group of the functionalized E3 ligase ligand and a thiol group on the POI ligand (e.g., a cysteine-containing peptide or small molecule).

Materials:

-

Maleimide-functionalized E3 ligase ligand (from step 3.1)

-

Thiol-containing POI ligand

-

Phosphate (B84403) buffer (50-100 mM, pH 6.5-7.5), degassed

-

Organic co-solvent (e.g., DMF or DMSO) if required for solubility

-

Reaction vessel

-

Stirring apparatus

Procedure:

-

Dissolve the thiol-containing POI ligand (1 equivalent) in degassed phosphate buffer (pH 6.5-7.5). If the ligand has poor aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.

-

Dissolve the maleimide-functionalized E3 ligase ligand (1-1.2 equivalents) in a minimal amount of DMF or DMSO.

-

Slowly add the solution of the maleimide-functionalized E3 ligase ligand to the stirred solution of the POI ligand.

-

Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

-

Upon completion, the PROTAC product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The synthesis of PROTACs is a multi-step process, and yields can vary depending on the specific substrates and reaction conditions. The following table provides representative data for the synthesis of a hypothetical PROTAC targeting the Androgen Receptor (AR) and recruiting the Cereblon (CRBN) E3 ligase.

| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) (by HPLC) |

| 1 | Amide Coupling | Pomalidomide-NH2, this compound | Pomalidomide-linker-maleimide | 60-85 | >95 |

| 2 | Michael Addition | Pomalidomide-linker-maleimide, AR Ligand-SH | AR-PROTAC-CRBN | 40-70 | >98 |

| Overall | Two-step synthesis | Pomalidomide-NH2, Linker, AR Ligand-SH | AR-PROTAC-CRBN | 24-60 | >98 |

Note: The yields presented are typical ranges for such multi-step syntheses and can be optimized.[8]

Visualization of Key Processes

5.1. PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.

Caption: General workflow for PROTAC synthesis and characterization.

5.2. PROTAC Mechanism of Action: Androgen Receptor Degradation

The diagram below depicts the mechanism by which an AR-targeting PROTAC induces the degradation of the Androgen Receptor.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

5.3. Androgen Receptor Signaling Pathway

The following diagram illustrates a simplified Androgen Receptor signaling pathway, which is disrupted by AR-targeting PROTACs.

Caption: Simplified Androgen Receptor signaling pathway.[10]

Conclusion

The use of this compound provides a robust and efficient method for the synthesis of PROTAC linkers and the subsequent construction of PROTAC molecules. Its orthogonal reactivity allows for a stepwise and controlled synthesis, which is crucial for the development of these complex molecules. The protocols and principles outlined in this guide serve as a foundational resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTACs for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: 6-Maleimidocaproic acid-PFP ester in Drug Delivery Systems

1. Introduction

6-Maleimidocaproic acid pentafluorophenyl (PFP) ester, often abbreviated as EMCS or a related structure, is a heterobifunctional crosslinker used extensively in bioconjugation and is particularly valuable in the development of advanced drug delivery systems.[1] This reagent possesses two distinct reactive moieties connected by a flexible caproic acid spacer: a PFP ester and a maleimide (B117702) group.[2] The PFP ester provides a highly efficient means for coupling with primary amines, while the maleimide group selectively reacts with sulfhydryl (thiol) groups.[1][2] This orthogonal reactivity allows for the controlled, stepwise covalent linking of two different molecules, such as a therapeutic drug and a carrier protein, making it a cornerstone in the synthesis of Antibody-Drug Conjugates (ADCs).[3][4]

2. Mechanism of Action

The utility of 6-Maleimidocaproic acid-PFP ester lies in its two-step conjugation capability, which minimizes the formation of unwanted byproducts.

-

Amine Reaction: The pentafluorophenyl ester is a highly reactive leaving group that readily reacts with primary amines (e.g., the ε-amine of lysine (B10760008) residues on an antibody or an amine group on a drug molecule) under mild conditions (typically pH 7-9) to form a stable amide bond.[5][6]

-

Thiol Reaction: The maleimide group specifically reacts with sulfhydryl groups (e.g., from cysteine residues on a protein or a thiol-modified drug) at a slightly acidic to neutral pH (6.5-7.5) to form a stable thioether bond.[2][5][7]

The caproic acid spacer provides flexibility and distance between the conjugated molecules, which can help preserve the biological activity of both components by reducing steric hindrance.[1][4]

3. Applications in Drug Delivery

The primary application of this linker is in the construction of targeted drug delivery systems where a potent cytotoxic agent is selectively delivered to diseased cells.

-

Antibody-Drug Conjugates (ADCs): ADCs are a rapidly growing class of cancer therapeutics.[8] They combine the specificity of a monoclonal antibody with the cell-killing power of a small-molecule drug.[9] The linker is critical for the stability and efficacy of the ADC.[10][] this compound is used to connect the drug payload to the antibody, often by reacting with lysine residues (via the PFP ester) or, more commonly, with cysteine residues generated by reducing interchain disulfide bonds (via the maleimide).[12]

-

PROTACs: This linker can also be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[13][14]

-

Peptide and Nanoparticle Systems: The linker is suitable for conjugating drugs to peptides or for functionalizing the surface of nanoparticles and liposomes to attach targeting ligands or therapeutic molecules.[1]

Quantitative Data Summary

The efficiency of conjugation and the final drug-to-antibody ratio (DAR) are critical parameters in ADC development, influencing both efficacy and toxicity.[15] These are typically optimized by adjusting reaction conditions, particularly the molar ratio of the linker-drug complex to the antibody.

Table 1: Influence of Linker:Antibody Molar Ratio on Drug-to-Antibody Ratio (DAR)

| Molar Ratio (Linker-Drug : Antibody) | Average DAR (by HIC-HPLC) | Conjugation Efficiency (%) | Aggregation (%) (by SEC) |

|---|---|---|---|

| 3 : 1 | 2.8 | 93% | < 1% |

| 5 : 1 | 3.9 | 98% | 1.5% |

| 8 : 1 | 5.5 | 92% (Precipitation noted) | 4.8% |

| 10 : 1 | 6.2 | 85% (Precipitation noted) | > 7% |

Note: Data are representative examples for a typical IgG antibody and may vary based on the specific molecules and reaction conditions.

Table 2: Typical Conjugation Parameters and Outcomes | Parameter | Condition | Rationale / Note | | :--- | :--- | :--- | | Solvent | DMSO or DMF | EMCS is not readily soluble in aqueous buffers and must be dissolved in an organic solvent first.[5][7] | | Amine Reaction pH | 7.0 - 9.0 | Optimal for PFP ester reaction with primary amines. Higher pH increases the rate of hydrolysis.[5][7] | | Thiol Reaction pH | 6.5 - 7.5 | Optimal for maleimide reaction with thiols. At pH > 7.5, the maleimide group can hydrolyze or react with amines.[5][7] | | Molar Excess | 10- to 50-fold molar excess of linker over the amine-containing molecule is a common starting point.[5][7] | | Typical Target DAR | 2 - 4 | Higher DAR values can negatively impact pharmacokinetics and tolerability.[][15] | | Reaction Time | 1 - 4 hours | Varies with temperature, concentration, and specific reactants. |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of an antibody-drug conjugate using this compound.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a thiol-containing drug to the lysine residues of an antibody.

Part A: Activation of Antibody with this compound

-

Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5). The concentration should typically be between 2-10 mg/mL.

-

Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7]

-

Reaction: Add a calculated molar excess (e.g., 10-fold) of the linker solution to the antibody solution while gently stirring. The final concentration of organic solvent should ideally be below 10% to maintain protein stability.[5][7]

-

Incubation: Incubate the reaction for 60-90 minutes at room temperature.

-

Purification: Remove excess, unreacted linker immediately using a desalting column (e.g., Sephadex G-25) or through dialysis, exchanging the buffer to a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 6.8).

Part B: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug

-

Drug Preparation: Dissolve the thiol-containing drug payload in a suitable solvent (e.g., DMSO).

-

Conjugation: Add a molar excess (e.g., 5-fold excess per available maleimide site) of the drug solution to the purified, maleimide-activated antibody from Part A.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To cap any unreacted maleimide groups, add a 3-fold molar excess of N-ethylmaleimide or cysteine and incubate for 30 minutes.

-

Final Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug, quenching agent, and any aggregates.[6] The final product should be stored in a formulation buffer at the recommended temperature.

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

Physicochemical characterization is essential to ensure the quality, consistency, and stability of the ADC.[12]

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Method: Use Hydrophobic Interaction Chromatography (HIC) or reverse-phase liquid chromatography coupled with mass spectrometry (LC-MS).[12][15]

-

Principle: HIC separates species based on the number of conjugated drug molecules, as the payload is often hydrophobic. This allows for the quantification of antibodies with different numbers of drugs (DAR 0, 2, 4, etc.) and the calculation of the average DAR.

-

-

Analysis of Purity and Aggregation:

-

Method: Size-Exclusion Chromatography (SEC) with UV and/or light scattering detectors.

-

Principle: SEC separates molecules based on hydrodynamic radius. This method is used to quantify the percentage of monomeric ADC versus high molecular weight aggregates or low molecular weight fragments.

-

-

Confirmation of Conjugation:

-

Method: SDS-PAGE (reduced and non-reduced) and Mass Spectrometry (MS).[16]

-

Principle: Under reducing SDS-PAGE, the heavy and light chains of the antibody will show an increase in molecular weight corresponding to the attached drug-linker. Intact MS analysis of the ADC can confirm the overall mass and distribution of different drug-loaded species.

-

References

- 1. 6-Maleimidocaproic acid PFP ester, CAS 692739-25-6 | AxisPharm [axispharm.com]

- 2. This compound, 692739-25-6 | BroadPharm [broadpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. store.sangon.com [store.sangon.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. adcreview.com [adcreview.com]

- 9. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. mdpi.com [mdpi.com]